molecular formula C13H14Cl3NO2 B8593964 N-[1-(Benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide CAS No. 93667-62-0

N-[1-(Benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide

Cat. No.: B8593964
CAS No.: 93667-62-0
M. Wt: 322.6 g/mol
InChI Key: ITMOKSPVTNBLJV-UHFFFAOYSA-N
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Description

N-[1-(Benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide is a useful research compound. Its molecular formula is C13H14Cl3NO2 and its molecular weight is 322.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

93667-62-0

Molecular Formula

C13H14Cl3NO2

Molecular Weight

322.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(1-phenylmethoxybut-3-en-2-yl)acetamide

InChI

InChI=1S/C13H14Cl3NO2/c1-2-11(17-12(18)13(14,15)16)9-19-8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,17,18)

InChI Key

ITMOKSPVTNBLJV-UHFFFAOYSA-N

Canonical SMILES

C=CC(COCC1=CC=CC=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (53 mg, 2.4 mmol) was added to a solution of (2Z)-4-(benzyloxy)but-2-en-1-ol (2.0 g, 11 mmol) in THF (50 mL) at 0° C. 2,2,2-trichloroacetonitrile (1.63 g, 12 mmol) was added dropwise to the reaction mixture at 0° C. over a period of 30 minutes. The reaction mixture was stirred at room temperature for an additional 2 hours. The reaction mixture was concentrated under reduced pressure and then diluted with decahydronaphthalene (35.8 g, 259 mmol). The mixture was stirred and heated to 200° C. for 5 hours. The reaction mixture was cooled to ambient temperature, diluted with water, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product residue. The crude product residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give N-[1-(benzyloxy)but-3-en-2-yl]-2,2,2-trichloroacetamide. 1H NMR (400 MHz, CDCl3) δ 7.38-7.11 (m, 6H), 5.93-5.86 (m, 1H), 5.34-5.27 (m, 2H), 4.60-4.58 (m, 3H), 3.66-3.61 (m, 2H).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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